molecular formula C24H22N2O3 B2441380 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide CAS No. 922135-59-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide

Cat. No. B2441380
CAS RN: 922135-59-9
M. Wt: 386.451
InChI Key: LMXUMFUDBVEACM-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Reactivity

A foundational aspect of this compound's research is centered around its synthesis and the reactivity of related dibenzo[b,f][1,4]oxazepine derivatives. One study discusses the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b]oxazole derivatives, highlighting the chemical pathways to obtain exo-methylene compounds and isoindoles, offering insight into the synthetic versatility of similar compounds (Terada, Yabe, Miyadera, & Tachikawa, 1973). Another research avenue explores the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, demonstrating the nucleophilic displacement reactions critical for synthesizing antidepressant drug analogues, underscoring the pharmaceutical relevance (Samet, Marshalkin, Kislyi, Chernysheva, Strelenko, & Semenov, 2005).

Potential Pharmaceutical Applications

Further studies delve into the development of potent serotonin-3 (5-HT3) receptor antagonists, where derivatives of 1,4-diazepinylbenzamides were found to exhibit strong antagonistic activity. This suggests potential applications in treating conditions related to serotonin imbalance, such as nausea and vomiting associated with chemotherapy (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995). Another example involves the synthesis and demonstrated oral activity of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives as antiallergic agents, indicating the compound's utility in developing new antiallergic medications (Ohshima, Otaki, Satō, Kumazawa, Obase, Ishii, Ishii, Ohmori, & Hirayama, 1992).

Advanced Materials and Chemical Studies

Research into the dibenzo[b,f][1,4]oxazepin skeleton extends into advanced materials, exemplified by the study on near-infrared electrochromic behavior of dibenzothiepin derivatives. These compounds exhibit reversible transformations upon oxidation, demonstrating potential in developing organic near-infrared electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-5-7-22-20(12-14)26(4)24(28)19-13-18(6-8-21(19)29-22)25-23(27)17-10-15(2)9-16(3)11-17/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXUMFUDBVEACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)C)C)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide

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